

Proper Disposal and Handling of 2-Methylthioadenosine Diphosphate Triammonium Salt (2-MeS-ADP)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *MethADP triammonium*

Cat. No.: *B15602495*

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Disclaimer: The following information is based on the available safety data for the chemically similar sodium salt of 2-Methylthioadenosine Diphosphate (2-MeS-ADP). It is highly probable that the user's query for "**MethADP triammonium**" contained a typographical error and was intended to be "2-MeS-ADP triammonium salt." Users must always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact product in use and consult with their institution's Environmental Health and Safety (EHS) department for localized guidance.

This document provides essential procedural guidance for the safe handling and disposal of 2-Methylthioadenosine Diphosphate (2-MeS-ADP), a potent agonist of P2Y purinergic receptors frequently utilized in research to investigate platelet aggregation and receptor signaling.^[1] Adherence to these guidelines is crucial for ensuring laboratory safety and environmental protection.

Immediate Safety and Disposal Plan

According to the Safety Data Sheet (SDS) for the sodium salt of 2-Methylthioadenosine diphosphate, the compound is not classified as hazardous under the Globally Harmonized System (GHS).^[1] Nevertheless, standard laboratory safety precautions should always be rigorously followed.

Disposal Procedures for 2-MeS-ADP:

- **Small Quantities:** For minor residual amounts, disposal with regular laboratory waste may be permissible, contingent upon institutional and local regulations.^[1]
- **Large Quantities & Uncleaned Packaging:** For larger volumes or uncleaned primary containers, disposal must be executed in strict accordance with official chemical waste regulations.^[1] It is imperative to consult your institution's environmental health and safety (EHS) department for specific directives on chemical waste disposal.^[1]
- **Contaminated Materials:** All materials that have come into contact with 2-MeS-ADP, such as pipette tips, tubes, and gloves, should be treated as chemical waste and disposed of according to your institution's established protocols.^[1]

Spill Management:

In the event of a spill, promptly sweep up the solid material and place it into a suitable, labeled container for disposal. It is important to avoid the formation of dust. Ensure the area is well-ventilated during cleanup. Personal Protective Equipment (PPE), including gloves, a lab coat, and safety glasses, must be worn throughout the cleanup process.^[1]

Quantitative Data for 2-MeS-ADP

The following table summarizes key quantitative data for 2-MeS-ADP, which is vital for experimental design and data interpretation.

| Parameter | Value | Receptor/System |
|--|--|--------------------------------------|
| pEC ₅₀ (P2Y ₁) | 8.29 | Human P2Y ₁ Receptor |
| pEC ₅₀ (P2Y ₁₂) | 9.05 | Human P2Y ₁₂ Receptor |
| EC ₅₀ (P2Y ₁₃) | 19 nM | Human P2Y ₁₃ Receptor |
| Platelet Aggregation | Potent inducer | In vitro platelet aggregation assays |
| cAMP Accumulation | Potent inhibitor in response to PGE ₁ | In vitro platelet studies |

Data sourced from multiple suppliers and research articles.^{[2][3]}

Experimental Protocols

Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol outlines a standard method to assess platelet function in response to 2-MeS-ADP.

1. Blood Collection:

- Collect whole blood from donors into tubes containing 3.8% trisodium citrate (in a 9:1 blood to anticoagulant ratio).[4]

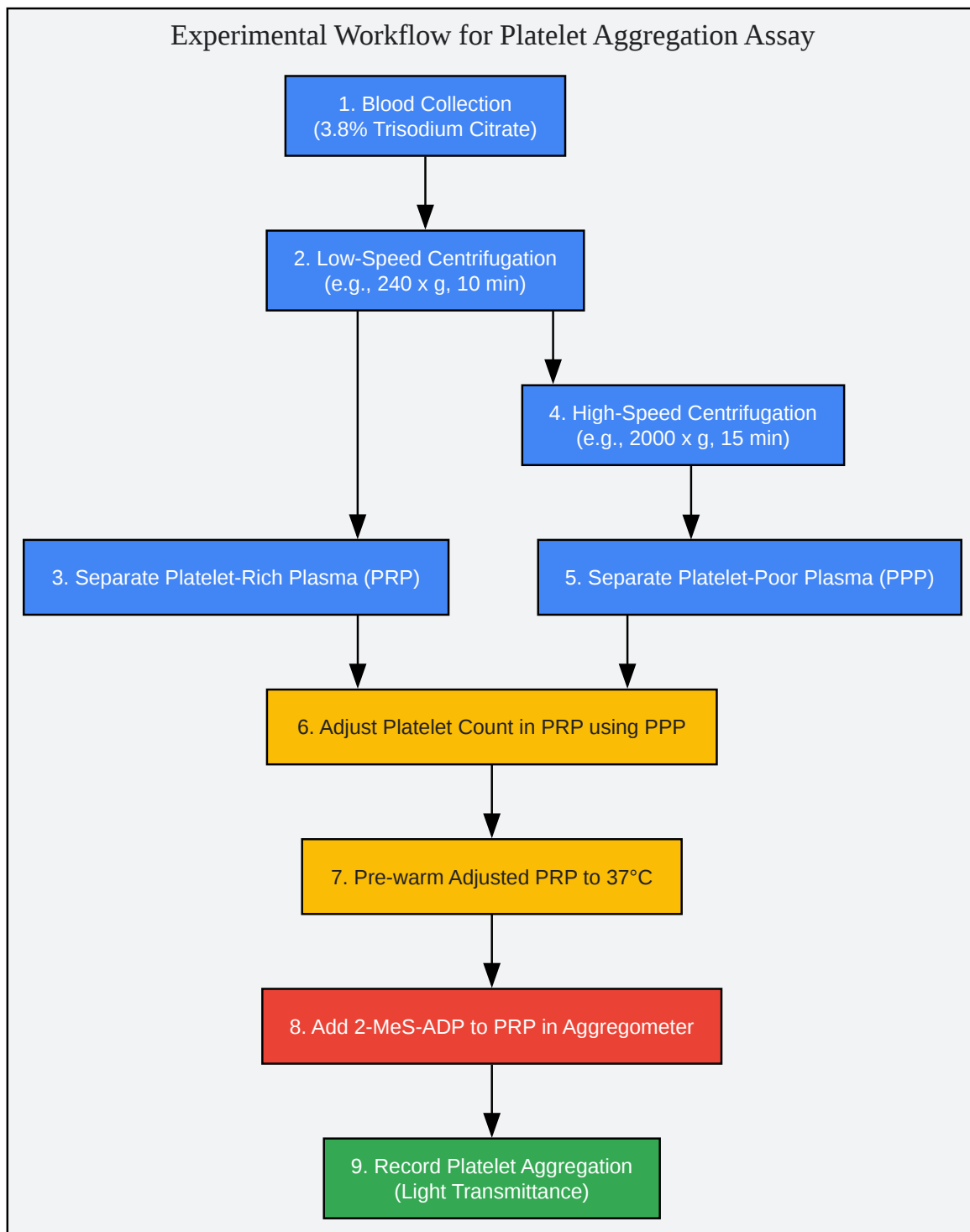
2. Preparation of Platelet-Rich and Platelet-Poor Plasma:

- Centrifuge the whole blood at a low speed (e.g., 240 x g) for 10 minutes at room temperature to obtain platelet-rich plasma (PRP).[1]
- Carefully transfer the upper PRP layer to a new tube.
- Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain platelet-poor plasma (PPP).[1]
- Adjust the platelet count in the PRP to the desired concentration (typically 200-350 x 10³/μL) using the prepared PPP.[1]

3. Aggregation Measurement:

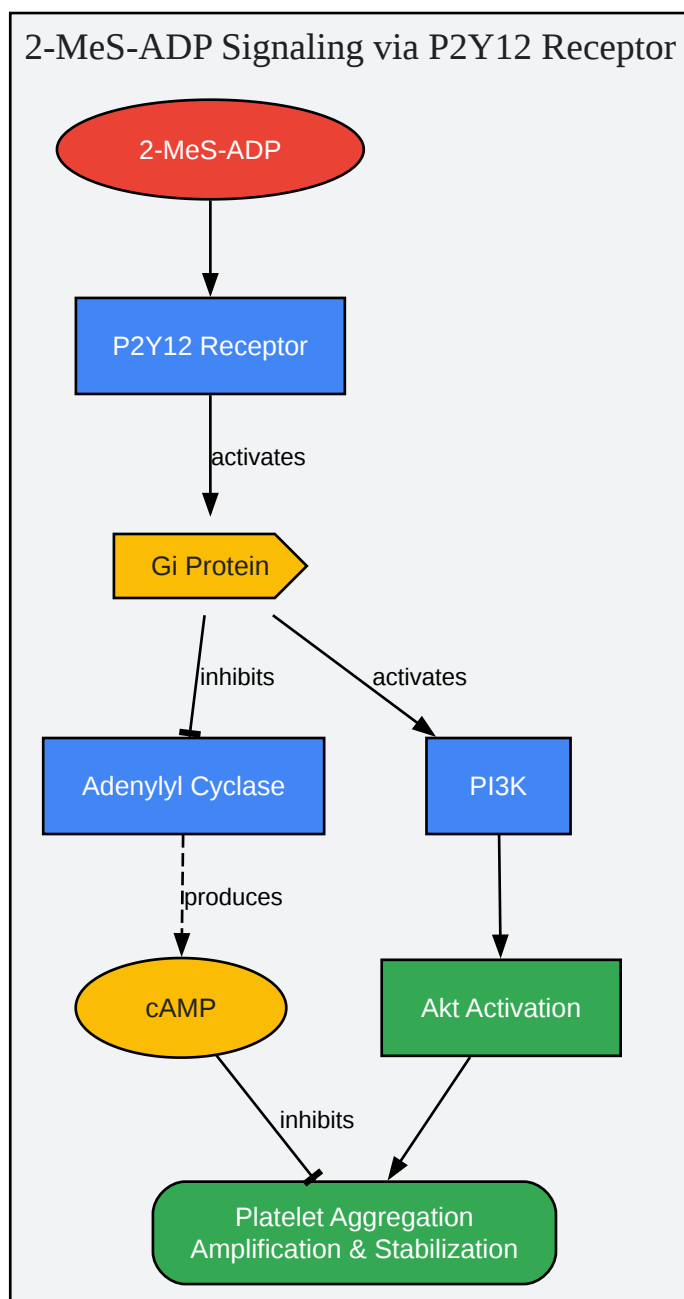
- Pre-warm the PRP samples to 37°C for 5 minutes.[4]
- Place an appropriate volume of the adjusted PRP into an aggregometer cuvette with a stir bar.
- Add the desired concentration of 2-MeS-ADP to the cuvette to initiate platelet aggregation.[4]
- Record the change in light transmittance for 5-10 minutes. The percentage of aggregation is calculated relative to the light transmittance of PPP, which is defined as 100% aggregation.
[4]

Mandatory Visualizations



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Caption: Workflow for a typical platelet aggregation experiment.



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Caption: P2Y12 receptor signaling cascade initiated by 2-MeS-ADP.

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